molecular formula C14H12N2O4 B11945940 6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol CAS No. 47074-10-2

6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol

Katalognummer: B11945940
CAS-Nummer: 47074-10-2
Molekulargewicht: 272.26 g/mol
InChI-Schlüssel: FZKRJJCWTXXELC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol is an organic compound characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and a cresol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol typically involves the reaction of 6-methoxy-2-naphthol with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-4-methylphenol: Similar structure but lacks the nitrophenyl group.

    4-Hydroxy-3-methoxyphenylacetone: Contains a methoxy group and a phenyl ring but differs in the functional groups attached.

Uniqueness

6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol is unique due to the presence of both the methoxy and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

47074-10-2

Molekularformel

C14H12N2O4

Molekulargewicht

272.26 g/mol

IUPAC-Name

2-methoxy-6-[(4-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C14H12N2O4/c1-20-13-4-2-3-10(14(13)17)9-15-11-5-7-12(8-6-11)16(18)19/h2-9,17H,1H3

InChI-Schlüssel

FZKRJJCWTXXELC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.